

Spectroscopic data (NMR, MS, IR) for (-)-Albine identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

[Get Quote](#)

Spectroscopic Identification of (-)-Albine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of the quinolizidine alkaloid, **(-)-albine**. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to (-)-Albine

(-)-Albine is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the *Lupinus* genus, commonly known as lupins. These plants have a long history of use in traditional medicine and are known to produce a diverse array of alkaloids with a wide range of biological activities. The structural elucidation of these compounds is crucial for understanding their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification of **(-)-albine**.

Spectroscopic Data for (-)-Albine Identification

The definitive identification of **(-)-albine** relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **(-)-albine**, both ¹H and ¹³C NMR are essential for assigning the chemical structure.

¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shift assignments for **(-)-albine**. This data was obtained from the SpectraBase database and is attributed to W. Robien, Institute of Organic Chemistry, University of Vienna.

Carbon Atom	Chemical Shift (δ) ppm
C-2	56.8
C-3	28.9
C-4	25.8
C-5	34.9
C-6	53.1
C-7	52.8
C-8	25.5
C-9	34.1
C-10	64.9
C-11	170.1
C-12	130.6
C-13	117.8
C-15	47.9
C-17	60.1

¹H NMR Spectral Data

Detailed experimental ¹H NMR data for **(-)-albine** is not readily available in publicly accessible spectroscopic databases. However, based on the known structure, the following proton signals would be expected:

- Alkenyl Protons: Resonances in the downfield region (typically δ 5.0-6.0 ppm) corresponding to the protons of the vinyl group.
- Protons Alpha to Nitrogen: Signals in the range of δ 2.5-3.5 ppm for the protons on carbons adjacent to the nitrogen atoms.
- Protons Alpha to Carbonyl: A signal for the proton on the carbon adjacent to the lactam carbonyl group.
- Aliphatic Protons: A complex series of overlapping signals in the upfield region (typically δ 1.0-2.5 ppm) corresponding to the methylene and methine protons of the quinolizidine ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

While a specific experimental mass spectrum for **(-)-albine** is not readily available, the expected fragmentation pattern for quinolizidine alkaloids would involve characteristic cleavages of the ring system. The molecular ion peak (M^+) would be expected at m/z 232, corresponding to the molecular formula $C_{14}H_{20}N_2O$. Common fragmentation pathways would likely involve the loss of the allyl group and cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

An experimental IR spectrum for **(-)-albine** is not publicly available. However, based on its structure, the following characteristic absorption bands would be anticipated:

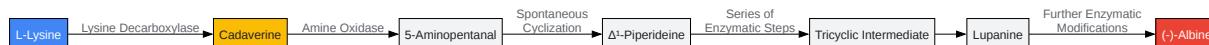
Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch	Not present
C-H Stretch (sp ²)	~3080
C-H Stretch (sp ³)	2850-3000
C=O Stretch (Lactam)	~1650 (strong)
C=C Stretch	~1640
C-N Stretch	1000-1250

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation of **(-)-albine** and the acquisition of its spectroscopic data.

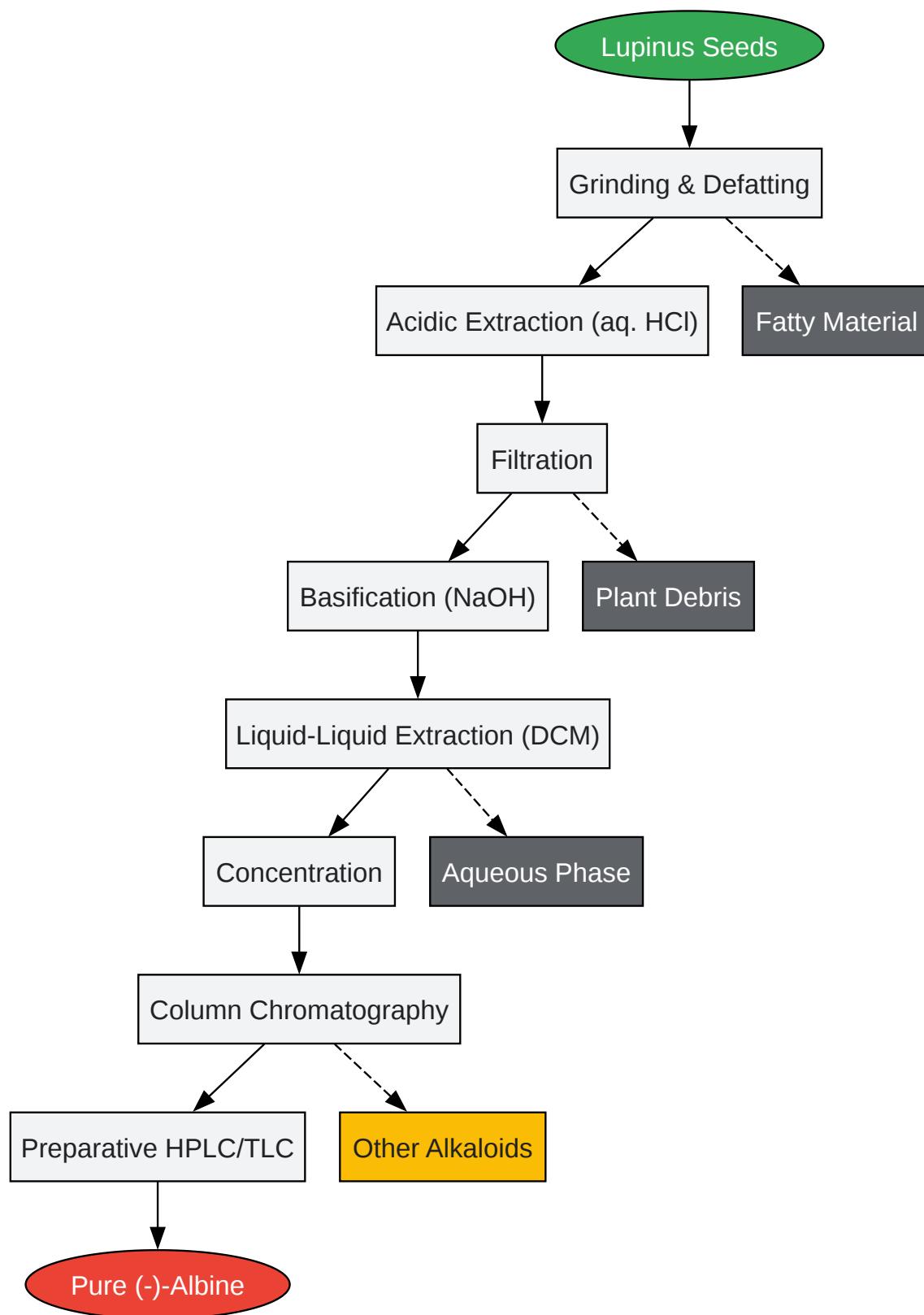
Isolation of **(-)-Albine** from *Lupinus* Seeds

A general procedure for the extraction and isolation of quinolizidine alkaloids from *Lupinus* seeds is as follows:


- Grinding and Defatting: Dried and finely ground lupin seeds are first defatted using a non-polar solvent like hexane.
- Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 0.5 M HCl) to protonate the alkaloids and bring them into the aqueous phase.
- Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made basic (pH > 10) with a strong base (e.g., NaOH or NH₄OH). The free-base alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.
- Purification: The crude alkaloid extract is concentrated under reduced pressure. Further purification is typically achieved using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **(-)-albine**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
- Infrared Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.


Visualizations

The following diagrams illustrate key aspects of **(-)-albine**'s biological context and the experimental workflow for its study.

[Click to download full resolution via product page](#)

Biosynthesis of Quinolizidine Alkaloids.

[Click to download full resolution via product page](#)

Workflow for the Isolation of **(-)-Albine**.

Conclusion

The structural characterization of **(-)-albine** is unequivocally achieved through the combined application of NMR, MS, and IR spectroscopy. While a complete set of publicly available experimental spectra for **(-)-albine** is currently limited, the provided ^{13}C NMR data, along with the predicted spectral characteristics from other techniques, offer a solid foundation for its identification. The outlined experimental protocols provide a practical framework for the isolation and analysis of this and related quinolizidine alkaloids. Further research to fully populate the spectroscopic database for **(-)-albine** will be invaluable for the broader scientific community.

- To cite this document: BenchChem. [Spectroscopic data (NMR, MS, IR) for (-)-Albine identification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1615923#spectroscopic-data-nmr-ms-ir-for-albine-identification\]](https://www.benchchem.com/product/b1615923#spectroscopic-data-nmr-ms-ir-for-albine-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com